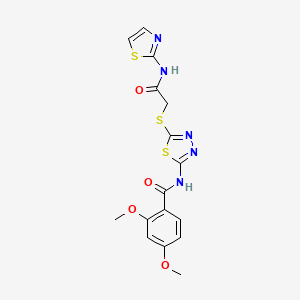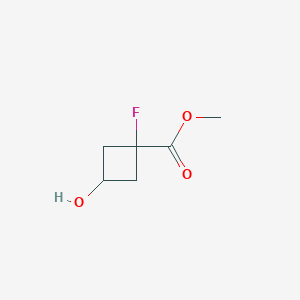
(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H12O3 . For a more detailed structural analysis, you would need access to its spectra data or crystallographic data, which I currently do not have.Aplicaciones Científicas De Investigación
Benzofurans as Bioactive Compounds
Benzofurans and their derivatives, including compounds like (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, are widely recognized for their bioactive properties. These compounds are found both in natural products and as synthetic entities, displaying a broad spectrum of biological and pharmacological activities. Benzofurans have been studied for their potential in treating various diseases due to their unique structural features and pharmacological activities. The versatility of benzofuran scaffolds has made them a focal point in drug discovery and development efforts, especially as antimicrobial agents and in targeting other clinically relevant pathways.
Antimicrobial Activity : Benzofurans are known for their efficacy as antimicrobial agents. These compounds have been the subject of research for their potential to act against a wide array of microbial threats, including bacteria and fungi. The unique structural attributes of benzofurans contribute to their biological activities, making them suitable for drug invention and development in the antimicrobial domain (Hiremathad et al., 2015).
Bioactivity and Natural Sources : Benzofuran derivatives are explored for their significant bioactivity, which spans across antitumor, antibacterial, antioxidative, and antiviral effects. The pursuit of natural drug lead compounds has directed attention towards benzofurans, given their presence in nature and the subsequent synthetic methods developed for complex benzofuran derivatives. These efforts aim at harnessing their therapeutic potential for various conditions, including hepatitis C and cancer (Miao et al., 2019).
Chemical Synthesis and Drug Prospects : Recent advancements in the synthesis of benzofuran compounds open new pathways for their application in medicinal chemistry. Innovative methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been developed. These methodologies not only provide access to a variety of polycyclic benzofuran compounds but also offer high yields and fewer side reactions, facilitating the exploration of benzofurans in drug development processes (Miao et al., 2019).
Environmental and Health Impacts : Beyond their pharmacological significance, benzofurans and related compounds like 4-hydroxy-2,3-nonenal are studied for their roles in biological systems. These compounds are involved in oxidative stress and cell signaling pathways, influencing cell function and differentiation. Understanding the biological activity of benzofurans extends to evaluating their environmental effects, particularly their presence in water sources and potential implications for public health (Dianzani et al., 1999).
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQCDLLIKNSZHL-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

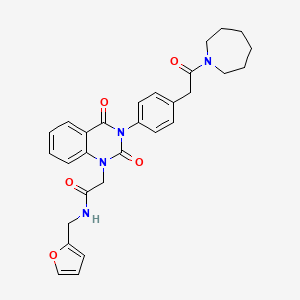
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)

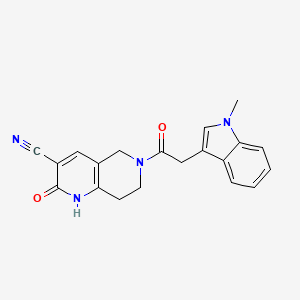
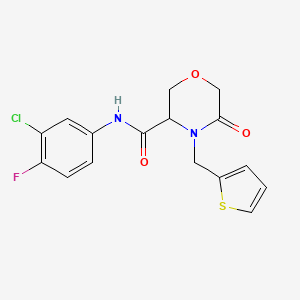
![4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2523673.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)
![Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone](/img/structure/B2523678.png)

